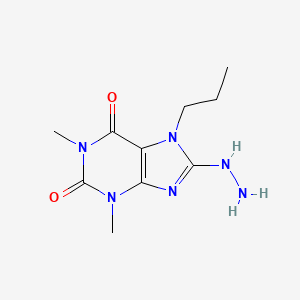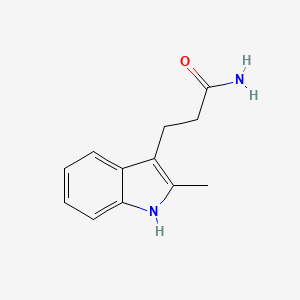
3-(2-methyl-1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methyl-1H-indol-3-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. It has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanamide is not fully understood. However, studies have suggested that it works by targeting various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methyl-1H-indol-3-yl)propanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. It has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and survival. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-methyl-1H-indol-3-yl)propanamide in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, it has been shown to have low toxicity and can be used at relatively low concentrations. However, one of the main limitations of using 3-(2-methyl-1H-indol-3-yl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-methyl-1H-indol-3-yl)propanamide. One of the main areas of research is in the development of new cancer therapies. Studies have shown that 3-(2-methyl-1H-indol-3-yl)propanamide has potential as a novel anti-cancer agent, and further research is needed to explore its therapeutic potential. Additionally, there is a need for further studies to elucidate the mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanamide and to identify its molecular targets. This will help to improve our understanding of how it works and how it can be used in various scientific research applications.
Synthesemethoden
The synthesis of 3-(2-methyl-1H-indol-3-yl)propanamide involves the reaction of 2-methylindole with acryloyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield 3-(2-methyl-1H-indol-3-yl)propanamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-1H-indol-3-yl)propanamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(2-methyl-1H-indol-3-yl)propanamide has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14-8/h2-5,14H,6-7H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHCDSGYKLAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

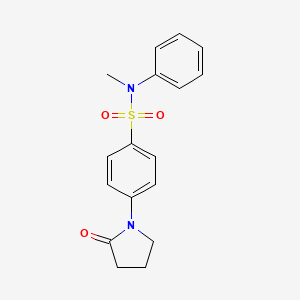
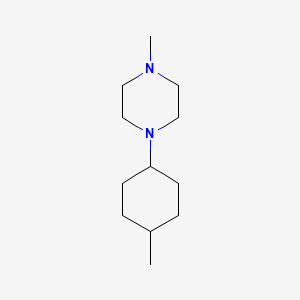
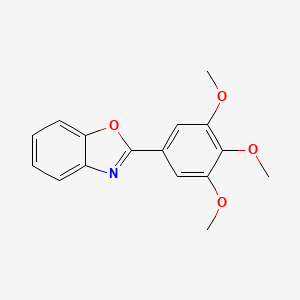
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
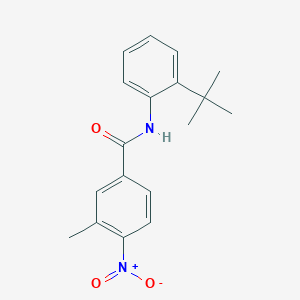
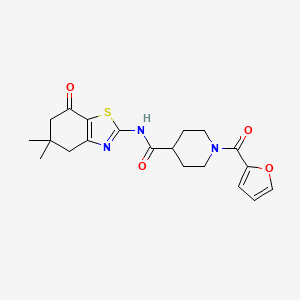
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
